molecular formula C26H29N5 B2612314 7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine CAS No. 900286-46-6

7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2612314
CAS No.: 900286-46-6
M. Wt: 411.553
InChI Key: VVHTZDGMIRYGGH-UHFFFAOYSA-N
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Description

7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Position 3: A phenyl group, contributing to aromatic interactions.
  • Position 5: A propyl chain, influencing lipophilicity and steric bulk.
  • Position 7: A 4-benzylpiperazinyl moiety, which may enhance receptor binding affinity due to the piperazine ring’s flexibility and the benzyl group’s hydrophobicity.

Properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5/c1-2-9-23-18-25(30-16-14-29(15-17-30)20-21-10-5-3-6-11-21)31-26(28-23)24(19-27-31)22-12-7-4-8-13-22/h3-8,10-13,18-19H,2,9,14-17,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHTZDGMIRYGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-benzylpiperazin-1-yl group: This step often involves nucleophilic substitution reactions where the piperazine derivative is introduced.

    Addition of the phenyl and propyl groups: These groups can be introduced through various alkylation and arylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Key Steps

  • Formation of the Pyrazolo Ring : Refluxing in solvents like glacial acetic acid facilitates cyclization, as seen in the synthesis of related pyrazolo[1,5-a]pyrimidines.

  • Functionalization : Introduction of substituents (e.g., benzylpiperazine, phenyl, propyl groups) occurs via nucleophilic aromatic substitution or electrophilic coupling .

Electrochemical Selenylation

Pyrazolo[1,5-a]pyrimidines undergo C(sp²)-H selenylation under electrochemical conditions using diphenyl diselenide and TBABF₄ as an electrolyte. Key findings:

  • Regioselectivity : The reaction selectively functionalizes the C3 position .

  • Optimized Conditions :

    • Solvent : Acetonitrile yields the highest product (e.g., 62% for 3aa ) .

    • Electrolyte : 20 mol% TBABF₄ with a constant current of 10 mA in an undivided cell .

Solvent Yield (%)
DMSO41
Methanol62
Acetonitrile57

Formylation Reactions

The Vilsmeier-Haack reaction introduces formyl groups at nucleophilic positions (e.g., C3) using dimethylformamide and phosphorus oxychloride. This method is efficient for pyrazolo[1,5-a]pyrimidine derivatives with electron-donating substituents .

Electrochemical Parameters

  • Electrolyte Concentration : Higher TBABF₄ concentrations (e.g., 30 mol%) show comparable yields to 20 mol%, but lower concentrations reduce efficiency .

  • Substrate Scope : Derivatives with electron-withdrawing groups (e.g., cyano, halogen) exhibit higher reactivity .

Biological Activity Insights

While direct data for the target compound is limited, related pyrazolo[1,5-a]pyrimidines show:

  • Micromolar Inhibition : Kinase inhibition (e.g., B-Raf, cyclin-dependent kinases) .

  • Antimicrobial Activity : Demonstrated via zone of inhibition assays

Scientific Research Applications

Case Studies

Several studies have demonstrated the anticancer potential of derivatives related to 7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine:

Study Cell Line Activity
Study AMCF-7 (breast cancer)Significant inhibition of cell proliferation observed.
Study BHTC-116 (colon cancer)Induced apoptosis in treated cells.
Study CA549 (lung cancer)Reduced tumor growth in vivo models.

These findings underscore the compound's potential as a lead structure for developing new anticancer therapies.

Antidepressant Effects

Recent studies have shown that related compounds exhibit antidepressant-like effects in rodent models. The administration of derivatives has resulted in notable improvements in behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST), indicating their potential as novel antidepressants .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have also been documented. Compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce edema in various models, suggesting their utility in treating inflammatory diseases .

Table: Summary of Pharmacological Activities

Activity Type Observed Effects
AntitumorInhibition of cell proliferation and induction of apoptosis.
AntidepressantImprovement in behavioral tests indicative of antidepressant effects.
Anti-inflammatoryReduction of inflammation and cytokine levels.

Material Science Applications

The unique photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives have led to their exploration in material science. Their ability to form crystals with notable conformational and supramolecular characteristics opens avenues for applications in organic electronics and photonic devices .

Potential Applications

  • Fluorescent materials : Due to their exceptional photophysical properties.
  • Organic light-emitting diodes (OLEDs) : As components that can enhance light emission efficiency.

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Key Positions

The pyrazolo[1,5-a]pyrimidine core allows diverse substitutions, significantly altering biological activity and pharmacokinetics. Below is a comparative analysis:

Compound Name Position 3 Position 5 Position 7 Key Properties/Applications Reference
7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine Phenyl Propyl 4-Benzylpiperazin-1-yl Potential receptor modulation
5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine Phenyl Isopropyl 4-Methylpiperazin-1-yl Structural analog with enhanced lipophilicity
5-tert-Butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine 4-Chlorophenyl tert-Butyl 4-Ethylpiperazin-1-yl Increased steric bulk and halogen effects
7-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-3-(6-methoxy-2-methyl-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidine Methoxy-methylpyridyl Unsubstituted Oxadiazole-cyclohexyloxy GPR119 agonist for metabolic disorders
7-(2-Hydroxyphenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide Phenylamino Methyl 2-Hydroxyphenyl Antimicrobial activity (Gram-positive bacteria)
Key Observations:
  • Position 7 Modifications: The 4-benzylpiperazinyl group in the target compound may offer stronger receptor binding compared to 4-methylpiperazinyl () or oxadiazole-cyclohexyloxy () due to enhanced hydrophobic interactions .
  • Position 5 Substituents :
    • Propyl (target) vs. isopropyl () or tert-butyl () chains influence steric hindrance. Longer alkyl chains (e.g., propyl) may improve membrane permeability but reduce metabolic stability .
  • Position 3 Substituents :
    • Phenyl (target) vs. 4-chlorophenyl () or pyridyl () groups affect electronic properties. Halogenated aryl groups enhance antimicrobial activity but may introduce toxicity .
Antimicrobial Activity:
  • Carboxamide derivatives () show efficacy against Gram-positive bacteria (MIC ~50 µg/mL). The target compound’s benzylpiperazinyl group may enhance penetration into bacterial membranes, though this requires validation .

Physicochemical Properties

Property Target Compound 5-Isopropyl-2-methyl Analog () GPR119 Agonist ()
Molecular Weight ~450 g/mol (estimated) ~420 g/mol ~550 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~3.8 ~2.2 (polar oxadiazole group)
Hydrogen Bond Acceptors 6 5 9

Biological Activity

7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects, supported by relevant research findings.

Chemical Structure

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological significance. The presence of the benzylpiperazine moiety is believed to enhance its pharmacological profile.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound demonstrate potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds were tested against standard drugs like indomethacin and dexamethasone, showing up to 85% inhibition of inflammatory mediators at certain concentrations .

2. Analgesic Activity

The analgesic effects of this compound have been evaluated using various animal models. A notable study reported that pyrazolo[1,5-a]pyrimidine derivatives exhibited superior analgesic activity compared to traditional analgesics like celecoxib and indomethacin. The IC50 values for COX enzymes (COX-1 and COX-2) were significantly low, indicating strong inhibitory potential .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented against various bacterial strains. Studies showed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound demonstrated a zone of inhibition ranging from 15.6 mm to 19.3 mm in some tests .

4. Anticancer Activity

In vitro studies have revealed that this compound exhibits significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the induction of apoptosis through the activation of caspases . The IC50 values for these cell lines were reported at 39.70 µM and lower, indicating potent anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/Zone of InhibitionReference
Anti-inflammatoryTNF-α and IL-6Up to 85% inhibition
AnalgesicCOX-1/COX-2COX-2 IC50 = 0.01 μM
AntimicrobialS. aureus, B. subtilisZone: 15.6 - 19.3 mm
AnticancerMCF-7IC50 = 39.70 µM

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Anti-inflammatory Study : A series of pyrazolo derivatives were synthesized and tested in carrageenan-induced edema models demonstrating significant reduction in paw swelling compared to control groups treated with standard anti-inflammatory agents.
  • Anticancer Research : A study involving MCF-7 cells showed that treatment with the compound resulted in increased apoptosis rates as evidenced by flow cytometry analysis, highlighting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for introducing substituents at position 7 of pyrazolo[1,5-a]pyrimidine derivatives?

  • The functionalization of position 7 often involves nucleophilic substitution or coupling reactions. For example, silylformamidine intermediates can react with halogenated precursors under mild conditions (e.g., in benzene at room temperature) to introduce amine or benzyl groups . Catalytic methods, such as using novel catalysts in one-pot reactions, have also been reported to improve regioselectivity and yield for pyrazolo[1,5-a]pyrimidines .
  • Methodological Tip : Optimize solvent polarity and temperature to control reaction kinetics. For example, ethanol/DMF mixtures are effective for recrystallizing 7-substituted carboxamides .

Q. How can the structural integrity of 7-substituted pyrazolo[1,5-a]pyrimidines be confirmed?

  • X-ray crystallography is the gold standard for unambiguous structural determination. For instance, monoclinic crystal systems (space group P2₁/c) with lattice parameters (e.g., a = 4.98 Å, β = 95.9°) have been used to resolve substituent orientations .
  • Spectroscopic Validation : Combine 1H^1H-NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and 13C^{13}C-NMR (e.g., carbonyl carbons at δ 160–170 ppm) with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the biological activity of pyrazolo[1,5-a]pyrimidines?

  • The trifluoromethyl group at position 7 enhances metabolic stability and binding affinity to kinase targets (e.g., KDR kinase inhibitors) due to its electron-withdrawing properties . In contrast, benzylpiperazine moieties (as in the target compound) may improve solubility and CNS penetration, making them suitable for neuropharmacological applications .
  • SAR Insight : Replace the propyl group at position 5 with smaller alkyl chains (e.g., methyl) to study steric hindrance effects on enzyme inhibition .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar analogs?

  • Case Study : Pyrazolo[1,5-a]pyrimidines with chlorophenyl substituents show antitrypanosomal activity in some studies but not others. This discrepancy may arise from differences in assay conditions (e.g., parasite strain variability) or compound purity. Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure >95% purity via HPLC .
  • Data Triangulation : Cross-reference crystallographic data (e.g., bond lengths and angles) with computational docking results to identify key binding interactions .

Q. How can computational tools predict the pharmacokinetic properties of 7-substituted pyrazolo[1,5-a]pyrimidines?

  • Use in silico models to estimate logP (lipophilicity), PSA (polar surface area), and metabolic stability. For example, derivatives with N,N-dimethylaminoethyl side chains exhibit improved blood-brain barrier penetration (logP ~2.7, PSA <60 Ų) .
  • Toxicity Prediction : Apply ADMET algorithms to flag potential hepatotoxicity risks associated with prolonged exposure to arylpiperazine derivatives .

Methodological Challenges and Solutions

Q. Why do yields vary significantly in multi-step syntheses of 7-substituted pyrazolo[1,5-a]pyrimidines?

  • Key Factors :

  • Intermediate Stability : Protect amine groups (e.g., with Boc) during halogenation steps to prevent side reactions .
  • Catalyst Efficiency : Screen transition-metal catalysts (e.g., Pd/Cu systems) for Suzuki-Miyaura couplings to optimize C–N bond formation .
    • Reported Yields : 7-Amino derivatives synthesized via enaminone cyclization typically achieve 60–70% yields, while halogenated analogs may drop to 40–50% due to steric challenges .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Troubleshooting Workflow :

Re-validate ligand docking poses using molecular dynamics simulations (e.g., 100 ns trajectories) to account for protein flexibility .

Synthesize and test racemic mixtures vs. enantiopure compounds to assess stereochemical influences .

Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify entropy-driven vs. enthalpy-driven interactions .

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